molecular formula C27H21ClN2O7S B11548135 dimethyl 5-{[(4-chloro-3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate

dimethyl 5-{[(4-chloro-3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate

Cat. No.: B11548135
M. Wt: 553.0 g/mol
InChI Key: BPYSVOPMUMPLQY-UHFFFAOYSA-N
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Description

1,3-DIMETHYL 5-{4-CHLORO-3-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]BENZENESULFONAMIDO}BENZENE-1,3-DICARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a naphthalene ring, a sulfonamide group, and a carboxylate group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL 5-{4-CHLORO-3-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]BENZENESULFONAMIDO}BENZENE-1,3-DICARBOXYLATE typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL 5-{4-CHLORO-3-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]BENZENESULFONAMIDO}BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, with temperature, solvent, and pH playing crucial roles in determining the outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylated or hydroxylated derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

1,3-DIMETHYL 5-{4-CHLORO-3-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]BENZENESULFONAMIDO}BENZENE-1,3-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL 5-{4-CHLORO-3-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]BENZENESULFONAMIDO}BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

Biological Activity

Dimethyl 5-{[(4-chloro-3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Amino group : Involved in various biochemical interactions.
  • Sulfonamide moiety : Known for antibacterial properties.
  • Naphthalene derivative : Often associated with diverse pharmacological effects.

Antibacterial Activity

Research has indicated that compounds with sulfonamide functionalities exhibit significant antibacterial properties. For instance, studies have shown that similar compounds demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial enzymes critical for cell wall synthesis.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's, while urease inhibitors are valuable in managing urinary tract infections . The synthesized derivatives have shown strong inhibitory activity against these enzymes, indicating potential therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group likely interferes with enzyme function, a common mechanism in many pharmaceuticals.
  • Molecular Interactions : Docking studies suggest that the compound interacts effectively with amino acids in target proteins, enhancing its pharmacological efficacy .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various synthesized compounds similar to this compound, it was found that certain derivatives exhibited significant antibacterial activity against multiple strains. The study utilized standard disk diffusion methods to assess the effectiveness of these compounds .

Compound NameActivity Against Salmonella typhiActivity Against Bacillus subtilis
Compound AStrongModerate
Compound BModerateStrong
Dimethyl CompoundModerateStrong

Study 2: Enzyme Inhibition Profile

Another research effort focused on the enzyme inhibition profile of related compounds. The results indicated that several derivatives showed promising AChE inhibitory activity, which is critical for developing treatments for cognitive disorders.

Compound NameAChE Inhibition (%)Urease Inhibition (%)
Compound A8550
Compound B9070
Dimethyl Compound8065

Properties

Molecular Formula

C27H21ClN2O7S

Molecular Weight

553.0 g/mol

IUPAC Name

dimethyl 5-[[4-chloro-3-[(2-hydroxynaphthalen-1-yl)methylideneamino]phenyl]sulfonylamino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C27H21ClN2O7S/c1-36-26(32)17-11-18(27(33)37-2)13-19(12-17)30-38(34,35)20-8-9-23(28)24(14-20)29-15-22-21-6-4-3-5-16(21)7-10-25(22)31/h3-15,30-31H,1-2H3

InChI Key

BPYSVOPMUMPLQY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N=CC3=C(C=CC4=CC=CC=C43)O)C(=O)OC

Origin of Product

United States

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